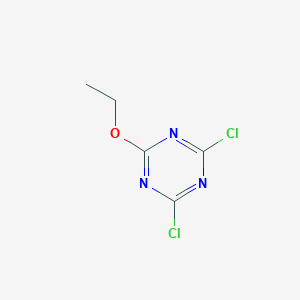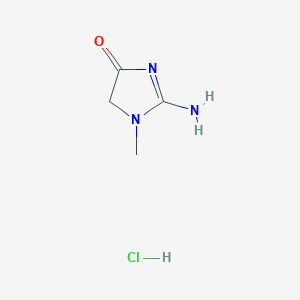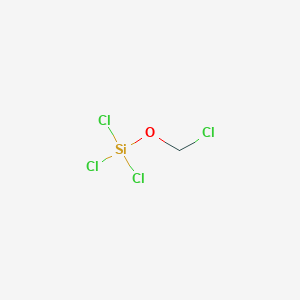
3-Benzoylacrylic acid
概要
説明
3-Benzoylacrylic acid is a chemical compound with the molecular formula C10H8O3 . It is a yellow odorless crystalline powder .
Synthesis Analysis
3-Benzoylacrylic acid can be synthesized through palladium-catalyzed decarboxylative arylation with arylboronic acids in the presence of a copper salt oxidant . This reaction can also be achieved using aryl halides as an alternative aryl source .Molecular Structure Analysis
The molecular structure of 3-Benzoylacrylic acid consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 176.1687 .Chemical Reactions Analysis
3-Benzoylacrylic acid can undergo palladium-catalyzed decarboxylative arylation with arylboronic acids in the presence of a copper salt oxidant to produce chalcone derivatives . This reaction can also be achieved using aryl halides as an alternative aryl source .Physical And Chemical Properties Analysis
3-Benzoylacrylic acid is a yellow odorless crystalline powder . It has a molecular weight of 176.1687 .科学的研究の応用
Synthesis of 2-Morpholin-4-yl-4-oxo-4-phenyl-butyric Acid
3-Benzoylacrylic acid can react with morpholine to obtain 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid . This reaction requires the solvent of toluene and ethanol . This compound could potentially have various applications in organic synthesis and medicinal chemistry.
Site-Specific DNA-Antibody Bioconjugation
3-Benzoylacrylic acid can be used to prepare benzoylacrylic-labelled oligonucleotides with a simple benzoylacrylic acid pentafluorophenyl ester reagent . These labelled oligonucleotides can be site-specifically conjugated to a range of proteins and antibodies through accessible cysteine residues . This has significant implications for biological applications such as fluorescence or super-resolution microscopy cell imaging experiments .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that the compound has the reactivity of a ketone and an aldehyde, and can undergo condensation, oxidation, and addition reactions .
Biochemical Pathways
It is known that the compound can react with morpholine to obtain 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid . This suggests that it may interact with biochemical pathways involving these compounds.
Pharmacokinetics
The compound is insoluble in water, which may affect its bioavailability
Result of Action
Given its chemical reactivity, it may interact with various biological molecules and induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzoylacrylic acid. For instance, its solubility in water and organic solvents may affect its distribution in the body . Additionally, its stability could be influenced by factors such as temperature and pH.
特性
IUPAC Name |
(E)-4-oxo-4-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060392, DTXSID30901612 | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3-Benzoylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Benzoylacrylic acid | |
CAS RN |
17812-07-6, 583-06-2 | |
| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What influences the acidity of 3-benzoylacrylic acid derivatives?
A: The acidity of substituted trans-3-benzoylacrylic acids, measured by their pKa values, is significantly influenced by the nature and position of substituents on the phenyl ring. This influence can be quantitatively assessed using the Hammett equation, a linear free-energy relationship that correlates substituent constants with reaction rates and equilibrium constants. []
Q2: How do substituents impact the ring-chain tautomerism of cis-3-benzoylacrylic acid?
A: Substituents on the phenyl ring of cis-3-benzoylacrylic acids play a crucial role in determining the equilibrium position of ring-chain tautomerism. This phenomenon, where the molecule exists in equilibrium between an open-chain form and a cyclic hydroxylactone form, is influenced by electronic effects of the substituents. Studies utilizing infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy in different solvents have elucidated these effects. []
Q3: Can 3-benzoylacrylic acid derivatives undergo photochemical reactions in the solid state?
A: Yes, certain derivatives like 2-(dibenzylamino)ethyl 3-benzoylacrylate exhibit remarkable reactivity in the solid state. Upon exposure to UV light, this compound undergoes a [2+2] photocycloaddition reaction, yielding a head-to-tail dimer with high efficiency. X-ray crystallography studies revealed the crucial role of intermolecular CH/π interactions in the crystal lattice, which pre-organize the molecules for the photochemical reaction. []
Q4: How is 3-benzoylacrylic acid utilized in organic synthesis?
A: 3-Benzoylacrylic acid serves as a versatile building block in organic synthesis. For example, it can be reacted with L-alanine to yield N-((S)-1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine (ECOPPA), a key intermediate in the synthesis of pharmaceutically relevant compounds like N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPPA). [] Additionally, it can be transformed into 3-phenylpyridazones via reaction with hydrazine followed by acid treatment, providing valuable intermediates for pharmaceutical and agrochemical development. []
Q5: Can 3-benzoylacrylic acid be used to synthesize chalcones through palladium catalysis?
A: Yes, recent research has demonstrated the utility of palladium catalysis in achieving decarboxylative arylation of 3-benzoylacrylic acids. Using arylboronic acids or aryl halides as coupling partners in the presence of a palladium catalyst and a copper oxidant, this method provides a straightforward route to diverse chalcone derivatives. []
Q6: Have structure-activity relationships been established for 3-benzoylacrylic acid derivatives regarding their antibacterial activity?
A: Yes, studies investigating the antibacterial activity of a series of substituted (E)-3-(4-phenylbenzoyl)acrylic acids, along with related chalcones, 2-hydroxychalcones, and α-bromochalcones, have provided valuable insights into structure-activity relationships. These studies have correlated structural modifications with antibacterial potency and have also explored the addition of cysteine to these compounds. []
Q7: Are there known applications of 3-benzoylacrylic acid derivatives in the context of antiallergy research?
A: Yes, 3-benzoylacrylic acid and its derivatives have been explored for their potential antiallergy properties. Research in this area has focused on synthesizing and evaluating various derivatives to identify promising lead compounds for further development. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)








![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)


